1H-Indole, 3-ethyl-2-phenyl-

Lipophilicity Drug-likeness ADME prediction

1H-Indole, 3-ethyl-2-phenyl- (CAS 53475-25-5), also referred to as 3-ethyl-2-phenylindole or 2-phenyl-3-ethylindole, is a 2,3-disubstituted indole with molecular formula C16H15N and a molecular weight of 221.30 g/mol. The compound bears a phenyl substituent at the 2-position and an ethyl group at the 3-position of the indole nucleus, distinguishing it from the parent 2-phenylindole and the shorter-chain 3-methyl-2-phenylindole.

Molecular Formula C16H15N
Molecular Weight 221.30 g/mol
CAS No. 53475-25-5
Cat. No. B14120587
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Indole, 3-ethyl-2-phenyl-
CAS53475-25-5
Molecular FormulaC16H15N
Molecular Weight221.30 g/mol
Structural Identifiers
SMILESCCC1=C(NC2=CC=CC=C21)C3=CC=CC=C3
InChIInChI=1S/C16H15N/c1-2-13-14-10-6-7-11-15(14)17-16(13)12-8-4-3-5-9-12/h3-11,17H,2H2,1H3
InChIKeyCMFLUPJEPONPRP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1H-Indole, 3-ethyl-2-phenyl- (CAS 53475-25-5): A 2,3-Disubstituted Indole Scaffold for Medicinal Chemistry and COX-2 Inhibitor Development


1H-Indole, 3-ethyl-2-phenyl- (CAS 53475-25-5), also referred to as 3-ethyl-2-phenylindole or 2-phenyl-3-ethylindole, is a 2,3-disubstituted indole with molecular formula C16H15N and a molecular weight of 221.30 g/mol . The compound bears a phenyl substituent at the 2-position and an ethyl group at the 3-position of the indole nucleus, distinguishing it from the parent 2-phenylindole and the shorter-chain 3-methyl-2-phenylindole. It is classically prepared via the Fischer indole synthesis from butyrophenone and phenylhydrazine, and serves as a core intermediate for the development of indomethacin-analog COX-2 selective inhibitors [1]. The compound is registered in the National Cancer Institute (NCI) screening repository under NSC298349, indicating its historical evaluation in anticancer screening programs .

COX-2 inhibitor lead optimization scaffold
2,3-Disubstituted indole building block for SAR libraries
Analytical reference standard with verified SpectraBase data

Why 2-Phenylindole or 3-Methyl-2-phenylindole Cannot Simply Replace 1H-Indole, 3-ethyl-2-phenyl- (CAS 53475-25-5) in Research and Development


The 3-ethyl substitution in 1H-Indole, 3-ethyl-2-phenyl- confers a quantifiably distinct physicochemical profile relative to its closest structural analogs. The ethyl chain increases lipophilicity (computed LogP = 4.40 vs. 3.84 for 2-phenylindole), alters the number of freely rotatable bonds (2 vs. 1), and shifts the boiling point by approximately 40°C relative to 3-methyl-2-phenylindole [1][2]. These differences directly impact chromatographic retention, membrane partitioning, and protein-binding behavior in biological assays. Moreover, the 3-ethyl-2-phenyl substitution pattern is the specific scaffold from which a series of indomethacin-analog COX-2 inhibitors with demonstrated selectivity indices (SI = 4.07–6.33) have been derived; substituting the 3-ethyl group for methyl or removing it altogether would alter the steric and electronic environment critical for COX-2 pharmacophore recognition [3]. The evidence below quantifies exactly where these structural differences translate into measurable performance gaps.

3-Ethyl group raises LogP by ~0.56 vs. 2-phenylindole, which may shift membrane partitioning and chromatographic retention.
Boiling point differs by ~41 °C from the 3-methyl analog, potentially altering purification and thermal stability assessment.
Additional rotatable bond and heavier mass compared to methyl/unsubstituted analogs may change docking entropy and PK predictions.

Quantitative Differentiation Evidence for 1H-Indole, 3-ethyl-2-phenyl- (CAS 53475-25-5) vs. Closest Structural Analogs


LogP Differentiation: 3-Ethyl-2-phenylindole vs. 2-Phenylindole (Parent Compound)

The target compound exhibits a computed octanol-water partition coefficient (LogP) of 4.39730, compared to a LogP of 3.83490–3.84 reported for the parent 2-phenylindole (CAS 948-65-2) [1][2]. The ΔLogP of approximately +0.56 log units indicates a roughly 3.6-fold higher predicted partition into the organic phase, which is expected to enhance membrane permeability and hydrophobic target engagement. This difference is attributable to the additional methylene unit in the 3-ethyl substituent versus the unsubstituted 3-position of 2-phenylindole.

Lipophilicity (LogP)
Cross-study comparable
Target LogP 4.40 vs. 2‑phenylindole 3.84 ΔLogP +0.56 (~3.6× partition)
Supports lipophilicity‑driven assay design
Computed LogP; cross-source comparison recommended
Lipophilicity Drug-likeness ADME prediction

Boiling Point Differentiation: 3-Ethyl-2-phenylindole vs. 3-Methyl-2-phenylindole

The target compound has a predicted boiling point of 418.8°C at 760 mmHg, which is approximately 40.9°C higher than the predicted boiling point of 3-methyl-2-phenylindole (CAS 10257-92-8) at 377.9°C at 760 mmHg . This substantial difference reflects the incremental van der Waals interactions contributed by the ethyl versus methyl substituent and has practical implications for distillation-based purification and thermal stability assessments during scale-up.

Boiling Point
Cross-study comparable
418.8 °C (vs. 3‑methyl analog 377.9 °C) ΔBP +40.9 °C
Guides purification and thermal stability evaluation
Predicted values; experimental validation advised
Purification Thermal stability Process chemistry

Molecular Descriptor Differentiation: Rotatable Bonds and Heavy Atom Count vs. 2-Phenylindole and 3-Methyl-2-phenylindole

The target compound possesses 2 freely rotatable bonds and 17 heavy atoms (MW 221.30 g/mol), compared to 1 rotatable bond and 15 heavy atoms for 2-phenylindole (MW 193.25 g/mol) and 1 rotatable bond and 16 heavy atoms for 3-methyl-2-phenylindole (MW 207.27 g/mol) [1][2]. The additional rotatable bond, introduced by the 3-ethyl substituent, increases conformational自由度 and thus the entropic penalty upon protein binding. This distinguishes the compound's docking behavior and predicted binding free energy landscape from its shorter-chain or unsubstituted counterparts.

Molecular Descriptors
Cross-study comparable
2 rotatable bonds, 17 heavy atoms (vs. 1 rot. bond for 2‑Ph & 3‑Me analogs)
Affects conformational flexibility in docking
Veber rule context for oral bioavailability prediction
Molecular flexibility Entropy penalty Computational docking

COX-2 Inhibitor Scaffold Performance: Derivatives of 3-Ethyl-2-phenylindole vs. Indomethacin and Celecoxib

Although the pharmacological data are for 1-substituted derivatives of the target compound rather than the unsubstituted 1H-indole itself, the 3-ethyl-2-phenylindole core scaffold is the essential pharmacophoric platform from which a series of indomethacin-analog COX-2 inhibitors were constructed. Compounds 4a, 4b, 4d, 5, and 6 (all bearing the 3-ethyl-2-phenylindole nucleus with N1-substituents) demonstrated COX-2 selectivity indices (SI = IC50 COX-1 / IC50 COX-2) ranging from 4.07 to 6.33, compared to indomethacin (SI = 1.14) and celecoxib (SI = 3.52) [1]. The most potent analogs inhibited COX-2 with IC50 values of 0.09–0.4 μM, outperforming celecoxib (IC50 = 0.89 μM) [1]. These derivatives also exhibited reduced ulcerogenicity relative to indomethacin, with ulcer indices closer to the non-ulcerogenic reference celecoxib [1]. The 3-ethyl group contributes to the hydrophobic pocket occupancy that drives this COX-2 selectivity enhancement.

COX‑2 Selectivity (derivatives)
Class-level inference
Derivatives: SI 4.07–6.33 (vs. indomethacin 1.14, celecoxib 3.52)
Supports scaffold validation for COX‑2 pathway research
Data from 1‑substituted derivatives; parent compound uncharacterized
COX-2 selectivity Anti-inflammatory Ulcerogenicity Indomethacin analogs

Spectral Fingerprint Availability: Verified NMR and GC-MS Reference Data vs. Uncharacterized Analogs

1H-Indole, 3-ethyl-2-phenyl- has verified 1H NMR and GC-MS spectra deposited in the Wiley SpectraBase database (SpectraBase Compound ID: DPlEG0fyly2) [1]. The mass spectrum is included in the KnowItAll Mass Spectral Library and the Wiley Registry of Mass Spectral Data 2023, providing an authoritative reference for identity confirmation [1]. Many closely related 2,3-disubstituted indole analogs lack equivalent curated spectral data in publicly accessible reference libraries, making procurement of the characterized compound advantageous for laboratories that require unambiguous analytical verification.

Spectral Reference
Supporting evidence
¹H NMR & GC‑MS in Wiley SpectraBase (KnowItAll / Wiley Registry 2023)
Enables confident identity confirmation
Reduces in‑house structural elucidation needs
Analytical quality control Identity confirmation SpectraBase

Procurement-Relevant Application Scenarios for 1H-Indole, 3-ethyl-2-phenyl- (CAS 53475-25-5) Based on Differentiated Evidence


Medicinal Chemistry: Lead Optimization of COX-2 Selective Anti-Inflammatory Agents

The 3-ethyl-2-phenylindole core scaffold has been experimentally validated as a platform for generating indomethacin analogs with COX-2 selectivity indices (SI = 4.07–6.33) that surpass both the parent drug indomethacin (SI = 1.14) and the clinical reference celecoxib (SI = 3.52) [1]. Medicinal chemistry groups pursuing next-generation NSAIDs with reduced gastrointestinal toxicity should prioritize this specific scaffold over 2-phenylindole or 3-methyl-2-phenylindole, as the 3-ethyl substituent provides the hydrophobic bulk necessary for optimal COX-2 pocket occupancy. The compound's LogP of 4.40, combined with its two rotatable bonds, offers a balanced physicochemical starting point amenable to further N1-derivatization .

Analytical Reference Standard Procurement for LC-MS and GC-MS Identity Confirmation

With curated 1H NMR and GC-MS spectra available in the Wiley SpectraBase and KnowItAll Mass Spectral Library, this compound is one of the few 2,3-disubstituted indoles with a verified spectroscopic fingerprint in an authoritative reference database [1]. Analytical laboratories performing impurity profiling of indole-containing pharmaceuticals or conducting forensic identification of synthetic intermediates can procure this compound as a characterized reference standard, reducing the need for costly in-house complete structural elucidation.

Building Block for Diversity-Oriented Synthesis of 2,3-Disubstituted Indole Libraries

The 3-ethyl-2-phenyl substitution pattern offers a specific steric and electronic environment that is distinct from both 2-phenylindole (no 3-substituent) and 3-methyl-2-phenylindole (shorter alkyl chain). The ethyl group contributes an additional rotatable bond and 14 Da of molecular weight relative to the methyl analog, while raising the boiling point by approximately 40°C [1]. These measurable differences support the compound's use as a differentiated building block in parallel synthesis campaigns where subtle variations in alkyl chain length at the 3-position are systematically explored for structure-activity relationship (SAR) studies .

In Silico Drug Discovery: Molecular Docking and QSAR Model Training

The compound's precisely defined molecular descriptors—LogP 4.40, 2 rotatable bonds, 17 heavy atoms, PSA 15.79 Ų, and MW 221.30 g/mol [1]—make it a suitable entry for training datasets in QSAR models that predict the activity of 2,3-disubstituted indoles. Its inclusion in the NCI screening database (NSC298349) further indicates that experimental biological data may be retrievable from legacy NCI-60 cell line screening records, providing additional data points for computational modelers seeking to correlate structural features with cytotoxicity outcomes .

Application
Selection Property
Validation Focus
COX‑2 pathway research (inflammation model)
Validated 3‑ethyl‑2‑phenylindole scaffold
Enzymatic selectivity index benchmarking
Analytical reference characterization
Curated spectral library entries (NMR, GC‑MS)
Identity confirmation for impurity profiling
Diversity‑oriented synthesis (SAR libraries)
Differentiated alkyl chain (ethyl vs. methyl)
Physicochemical parameter impact on library design
In silico QSAR model training
Well‑defined molecular descriptors (LogP, PSA, rot. bonds)
NCI‑60 cytotoxicity data correlation
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